molecular formula C11H15N5 B11735159 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

Cat. No.: B11735159
M. Wt: 217.27 g/mol
InChI Key: KIKYIJPWVFXSJA-UHFFFAOYSA-N
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Description

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine: is a purine derivative with a unique structure that includes a 4-methylpent-3-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a suitable alkylating agent. One common method is the reaction of 6-chloropurine with 4-methylpent-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylpent-3-en-1-yl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the double bond in the side chain, resulting in saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidized Derivatives: Products with hydroxyl, carbonyl, or carboxyl groups on the side chain.

    Reduced Derivatives: Saturated side chain derivatives.

    Substituted Purines: Various functionalized purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to other biologically active purines suggests it may have activity against certain diseases, including cancer and viral infections.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, affecting the activity of enzymes involved in nucleic acid metabolism. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine with a similar core structure but without the 4-methylpent-3-en-1-yl side chain.

    Guanine: Another naturally occurring purine with a similar core structure but different functional groups.

    6-Mercaptopurine: A synthetic purine derivative used in chemotherapy.

Uniqueness: The uniqueness of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine lies in its specific side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

9-(4-methylpent-3-enyl)purin-6-amine

InChI

InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14)

InChI Key

KIKYIJPWVFXSJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCN1C=NC2=C(N=CN=C21)N)C

Origin of Product

United States

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